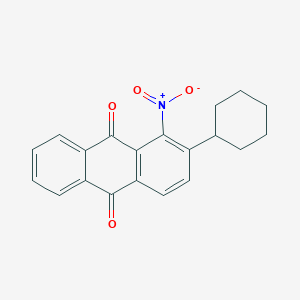
N-cyclohexyl-N'-(2,5-dimethoxyphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N'-(2,5-dimethoxyphenyl)ethanediamide, also known as methoxphenidine (MXP), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 1989 by a team of researchers at the University of Sussex, UK. MXP has been studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
MXP works by blocking the NMDA receptor, which leads to a dissociative state and altered perception of reality. It also affects other neurotransmitter systems, including dopamine and serotonin.
Biochemical and Physiological Effects:
MXP has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and muscle relaxation. It can also cause hallucinations, dissociation, and altered perception of time and space.
実験室実験の利点と制限
MXP has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor. However, it also has several limitations, including its potential for abuse and the lack of long-term safety data.
将来の方向性
There are several future directions for research on MXP, including its potential use in the treatment of depression and anxiety disorders, as well as its potential as a tool for studying the NMDA receptor and other neurotransmitter systems. Further research is needed to fully understand the effects and potential therapeutic uses of MXP.
合成法
The synthesis of MXP involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with cyclohexylamine to form the intermediate N-(2,5-dimethoxyphenyl)cyclohexylamine. This intermediate is then reacted with ethyl chloroacetate to form the final product, N-cyclohexyl-N'-(2,5-dimethoxyphenyl)ethanediamide.
科学的研究の応用
MXP has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the NMDA receptor, which is involved in learning and memory processes. MXP has also been studied for its potential use in the treatment of depression and anxiety disorders.
特性
IUPAC Name |
N-cyclohexyl-N'-(2,5-dimethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-21-12-8-9-14(22-2)13(10-12)18-16(20)15(19)17-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJSCZSDQNPXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N'-(2,5-dimethoxyphenyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-acetyl-5-(3,4-dichlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4883440.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4883442.png)

![3-({3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol](/img/structure/B4883456.png)
![1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]-2,2,6,6-tetramethyl-4-piperidinol hydrochloride](/img/structure/B4883460.png)


![N-(2-methoxyphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine hydrobromide](/img/structure/B4883492.png)
![2-methyl-6-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinamine trifluoroacetate](/img/structure/B4883514.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(tetrahydro-2-furanylmethyl)ethanediamide]](/img/structure/B4883519.png)

![N-(3-{2-[(3-isoxazolylmethyl)(methyl)amino]-2-oxoethoxy}phenyl)propanamide](/img/structure/B4883531.png)
![7-[(2-bromobenzyl)oxy]-8-chloro-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4883533.png)
![5-acetyl-6-methyl-2-[(3-nitrobenzyl)thio]-4-(2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4883536.png)